molecular formula C11H14N2O B15248313 3-Isopropyl-7-methoxy-1H-indazole

3-Isopropyl-7-methoxy-1H-indazole

Cat. No.: B15248313
M. Wt: 190.24 g/mol
InChI Key: QMOBHKSYQSYTRU-UHFFFAOYSA-N
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Description

3-Isopropyl-7-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of isopropyl and methoxy groups in the 3rd and 7th positions, respectively, imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-7-methoxy-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehydes with amines, followed by a cyclization step to form the indazole ring . Transition metal-catalyzed reactions, such as those using copper or silver, are often employed to facilitate the formation of the indazole core .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-7-methoxy-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, especially at positions that are not sterically hindered by the isopropyl and methoxy groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of halogenated indazole derivatives.

Scientific Research Applications

3-Isopropyl-7-methoxy-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropyl-7-methoxy-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

    1H-Indazole: The parent compound without the isopropyl and methoxy groups.

    3-Methyl-1H-indazole: Similar structure with a methyl group instead of an isopropyl group.

    7-Methoxy-1H-indazole: Similar structure with only the methoxy group at the 7th position.

Uniqueness: 3-Isopropyl-7-methoxy-1H-indazole is unique due to the combined presence of both isopropyl and methoxy groups, which can influence its chemical reactivity and biological activity. This combination can enhance its potential as a therapeutic agent and its utility in various chemical reactions.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

7-methoxy-3-propan-2-yl-2H-indazole

InChI

InChI=1S/C11H14N2O/c1-7(2)10-8-5-4-6-9(14-3)11(8)13-12-10/h4-7H,1-3H3,(H,12,13)

InChI Key

QMOBHKSYQSYTRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=CC=C(C2=NN1)OC

Origin of Product

United States

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